molecular formula C15H22N2O6S B2434434 METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE CAS No. 2089291-60-9

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE

Cat. No.: B2434434
CAS No.: 2089291-60-9
M. Wt: 358.41
InChI Key: XYOKEDNRCYKDFF-UHFFFAOYSA-N
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Description

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound

Scientific Research Applications

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiazole-4-carboxylic acid as a starting material, which is then reacted with bis[(1,1-dimethylethoxy)carbonyl]amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolecarboxylic acid, 2-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, ethyl ester
  • Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester

Uniqueness

METHYL 2-(BIS(TERT-BUTOXYCARBONYL)AMINO) THIAZOLE-4-CARBOXYLATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivities are required .

Properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-14(2,3)22-12(19)17(13(20)23-15(4,5)6)11-16-9(8-24-11)10(18)21-7/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOKEDNRCYKDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=CS1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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